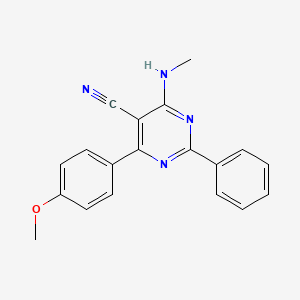
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isostructural Nature and Hydrogen-Bonded Sheets
- The study by Trilleras et al. (2009) investigated isostructural compounds similar to the requested chemical, focusing on their crystal and molecular structures. This research contributes to the understanding of the electronic structures and hydrogen bonding of such compounds.
Synthesis and Potential Antifungal Activity
- Research by Hanafy (2011) involved synthesizing new pyrido[2,3-d]pyrimidine derivatives, related to the requested compound, and evaluating their antifungal activities. This study highlights the potential pharmaceutical applications of pyrimidine derivatives.
Evaluation for Anti-Influenza Activity
- A study by Mahmoud et al. (2011) synthesized novel pyrimidine derivatives and evaluated them for anti-avian influenza virus activity. However, they found no significant antiviral activity.
Anticancer Activity and Drug-Like Properties
- Tiwari et al. (2016) reported on ultrasound-promoted synthesis of novel thiadiazolopyrimidine derivatives, evaluating their in-vitro anticancer activities and drug-like properties.
Imaging Applications in Parkinson's Disease
- The synthesis of a compound for imaging LRRK2 enzyme in Parkinson's disease was described by Wang et al. (2017). This indicates the potential use of related pyrimidine derivatives in medical imaging.
Anticonvulsant and Neurotoxicity Evaluation
- Research by Shaquiquzzaman et al. (2012) synthesized pyrimidine-5-carbonitrile derivatives and evaluated their anticonvulsant and neurotoxicity effects.
Antibacterial Activity of Pyrazolopyrimidines
- Rostamizadeh et al. (2013) explored the antibacterial activity of pyrazolopyrimidine derivatives, providing insight into their potential as antibacterial agents.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-21-19-16(12-20)17(13-8-10-15(24-2)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBDTMCHPPFRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
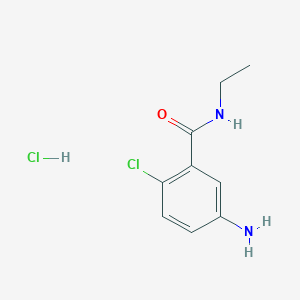
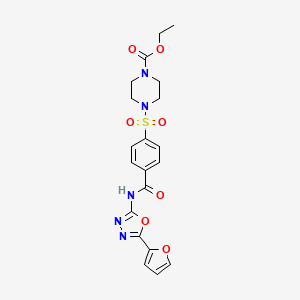
![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
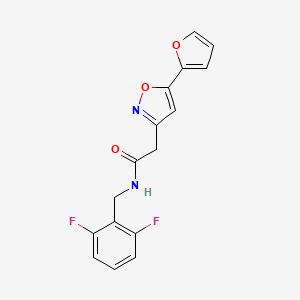
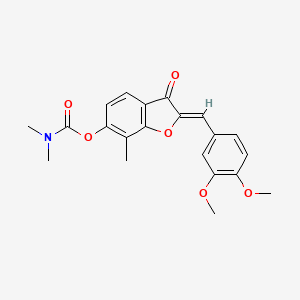
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)
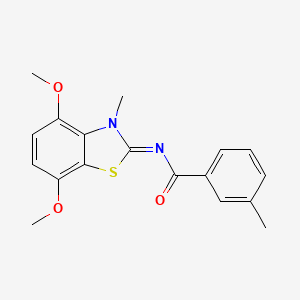
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
